1-Phospho-2,3-diketo-5-S-methylthiopentane
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Overview
Description
5-(Methylthio)-2,3-dioxopentyl phosphate is an organic compound that features a phosphate group attached to a pentyl chain with a methylthio substituent and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate typically involves the phosphorylation of a precursor molecule. One common method is the reaction of 5-(Methylthio)-2,3-dioxopentyl alcohol with a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of 5-(Methylthio)-2,3-dioxopentyl phosphate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-2,3-dioxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Phosphoramidates, phosphoesters.
Scientific Research Applications
5-(Methylthio)-2,3-dioxopentyl phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation reactions.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation and dephosphorylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-2,3-dioxopentyl phosphate involves its interaction with specific molecular targets, such as enzymes that catalyze phosphorylation and dephosphorylation reactions. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The presence of the methylthio and keto groups can influence the compound’s binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Methylthioadenosine: A related compound involved in methionine metabolism and polyamine synthesis.
5-Methylthio-2,3-dioxopentyl alcohol: A precursor in the synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate.
Uniqueness
5-(Methylthio)-2,3-dioxopentyl phosphate is unique due to its combination of a phosphate group with a methylthio substituent and two keto groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
115974-73-7 |
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Molecular Formula |
C6H11O6PS |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
(5-methylsulfanyl-2,3-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
InChI Key |
HKEAOVFNWRDVAJ-UHFFFAOYSA-N |
SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
Canonical SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
115974-73-7 | |
physical_description |
Solid |
Synonyms |
1-PDMSP 1-phospho-2,3-diketo-5-S-methylthiopentane |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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